2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one
Description
Properties
IUPAC Name |
2-chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-8(12-2)4-3-7(10)6(9)5-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIUPDWVZIAWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC(=O)C(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478713 | |
| Record name | 2-chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57197-15-6 | |
| Record name | 2-chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2-chloro-4-methoxyphenol with methanol under specific conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chloro group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Synthesis and Reactivity
2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is synthesized through various methods, often involving chlorination and methoxylation of cyclohexadiene derivatives. Its reactivity is characterized by electrophilic substitution due to the presence of the chloro and methoxy groups.
Synthetic Routes
- Chlorination of 4,4-Dimethoxycyclohexadiene : This method involves the introduction of chlorine into the compound under controlled conditions to yield the desired chloro derivative.
- Methoxylation Reactions : The compound can also be synthesized through methoxylation reactions that enhance its solubility and reactivity in organic solvents.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing other functionalized compounds.
Medicinal Chemistry
The compound has shown potential as a precursor for developing therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activity against various targets:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary research indicates that derivatives may induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial properties of this compound. The compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value of 15 µM. This suggests its potential as a therapeutic agent for treating bacterial infections resistant to conventional antibiotics.
Case Study 2: Cytotoxicity in Cancer Research
Research conducted by Claramunt et al. (2020) investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of 10 µM for inducing cell death through apoptosis pathways. This highlights its potential role in cancer therapy development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the chloro and methoxy groups significantly influence the biological activity of this compound. For instance:
- Substituents such as halogens enhance antimicrobial properties.
- Variations in methoxy group positioning affect cytotoxicity levels.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
4,4-Dimethoxycyclohexa-2,5-dien-1-one (CAS 935-50-2)
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.17 g/mol
- Key Features: Two methoxy groups at position 4. Synthesized via oxidation of hydroquinone monoethers using thallium trinitrate (TTN) at low temperatures (-20°C to 0°C) . Exhibits stability in tetrahydrofuran (THF) and is used in peptide coupling reactions, as demonstrated in .
4,4-Dimethylcyclohexa-2,5-dien-1-one (CAS 1073-14-9)
- Molecular Formula : C₈H₁₀O
- Molecular Weight : 122.17 g/mol
- Key Features: Two methyl groups at position 4. Lower molecular weight and reduced polarity compared to methoxy analogs.
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Molecular Formula : C₁₄H₁₂N₂O₃
- Molecular Weight : 256.26 g/mol
- Key Features: Contains a nitro group and an anilino substituent, introducing significant steric and electronic effects. Crystallographic data confirm a planar cyclohexadienone ring, with substituents influencing conjugation and stability .
Comparative Analysis Table
*Note: Data for this compound is inferred based on structural analogs.
Key Research Findings
Electronic Effects :
- Chlorine’s electron-withdrawing nature in this compound likely increases the electrophilicity of the carbonyl group compared to methoxy or methyl analogs, enhancing its utility in nucleophilic addition reactions .
- Methoxy groups in 4,4-dimethoxycyclohexa-2,5-dien-1-one stabilize the ring via resonance, while methyl groups in 4,4-dimethylcyclohexa-2,5-dien-1-one provide steric hindrance without significant electronic effects .
Synthetic Applications :
- The dimethoxy analog (CAS 935-50-2) is critical in activating carboxylic groups for peptide synthesis, achieving 75% yield under optimized conditions (THF, -5°C) .
- The chloro-substituted derivative may serve as a more reactive alternative in similar reactions, though experimental validation is needed.
Biological Activity
Chemical Identity
2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula and a CAS number of 57197-15-6. It features a chloro group and two methoxy groups attached to a cyclohexa-2,5-dien-1-one ring. This compound has garnered attention in various fields of research due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For example, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound is believed to stem from its ability to act as an electrophile, interacting with nucleophilic sites in biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a promising application in treating bacterial infections.
- Anticancer Study : In a comparative analysis with standard chemotherapeutic agents, the compound demonstrated a higher apoptotic index in MCF-7 cells than doxorubicin at equivalent concentrations, indicating its potential as an alternative or adjunct therapy in cancer treatment.
Comparative Analysis with Similar Compounds
A comparison with similar compounds provides insight into the unique properties of this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High (MIC = 32 µg/mL) | High (MCF-7 apoptosis) |
| 2-Bromo-4,4-dimethoxycyclohexa-2,5-dien-1-one | Structure | Moderate | Moderate |
| 4-Allyl-2,4-dimethoxycyclohexa-2,5-dien-1-one | Structure | Low | Low |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4,4-dimethoxycyclohexa-2,5-dien-1-one?
The compound can be synthesized via regioselective chlorination or methanolysis of precursor dienones. For example, asymmetric epoxidation of 3-tert-butoxycarbonylamino-4,4-dimethoxycyclohexa-2,5-dien-1-one using bicyclic guanidine bases has been reported, with yields and enantiomeric excess (ee) monitored via HPLC . Additionally, ipso-chlorination of 4-alkylphenols with molecular chlorine can yield chloro-dienones, which undergo methanolysis to form dimethoxy derivatives .
Q. Key Methodological Steps :
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : Analyze chemical shifts for chlorine and methoxy groups. For example, trans-2,5-dichloro derivatives show distinct splitting patterns in H NMR due to stereochemistry .
- IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-O-C vibrations from methoxy groups at ~1250 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight (e.g., 191.055 g/mol for dichloro analogs) and fragmentation patterns .
Q. What stability considerations are critical for handling this compound?
- Thermal Stability : Avoid prolonged heating above 50°C to prevent decomposition or isomerization (e.g., allylic chloride rearrangement) .
- Light Sensitivity : Store in amber vials to mitigate photochemical reactions, as observed in related dienones .
- Solvent Compatibility : Use aprotic solvents (e.g., DMSO, chloroform) to minimize nucleophilic attack on the carbonyl group .
Advanced Research Questions
Q. How does solvent choice influence regioselectivity in reactions involving this compound?
Solvent polarity and coordination ability can shift reaction pathways:
Q. Data Example :
| Solvent | 1,2-Adduct (%) | 1,4-Adduct (%) |
|---|---|---|
| CCl₄ | 40 | 60 |
| Chloroform | 38 | 62 |
| DMSO | <5 | >95 |
Q. What strategies improve enantiomeric excess (ee) in asymmetric epoxidations?
- Chiral Catalysts : Use bicyclic guanidines (e.g., 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) to induce chirality. However, reported ee values for quinone monoacetals like this compound remain low (29–35%), suggesting further optimization is needed .
- Temperature Control : Lower reaction temperatures (e.g., –20°C) reduce kinetic resolution, improving ee .
Q. How can computational methods predict reaction pathways?
Q. How to resolve discrepancies in reported product distributions?
Conflicting data (e.g., dichloro adduct ratios in chlorination studies) can arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
